3-Methyl-5-(4-nitrophenyl)-1,2-oxazole
Description
Properties
CAS No. |
52063-44-2 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methyl-5-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-10(15-11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
InChI Key |
ZRHPSNBHAVUQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Features | Applications |
|---|---|---|---|---|---|
| 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole | C₁₀H₈N₂O₃ | 204.18 | ~2.5* | Methyl and nitro substituents | Pharmaceutical intermediates |
| 5-(4-Nitrophenyl)oxazole | C₉H₆N₂O₃ | 190.15 | ~1.8 | No methyl group | Precursor in organic synthesis |
| 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C₉H₇N₃O₃ | 205.17 | ~1.5 | Oxadiazole isomer | Agrochemicals, ligands |
| 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | C₁₆H₁₃N₃O₃ | 295.30 | 4.71 | Phenylethyl chain | CNS-targeting drugs |
| 4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole | C₁₁H₉FN₂O₃ | 236.20 | 2.24 | Fluorine and dimethyl groups | Anti-inflammatory agents |
*Estimated based on structural analogs.
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydroxylamine
A foundational approach to synthesizing 1,2-oxazoles involves the cyclocondensation of β-keto esters with hydroxylamine derivatives. For 3-methyl-5-(4-nitrophenyl)-1,2-oxazole, this method typically employs ethyl 3-(4-nitrophenyl)-3-oxopropanoate as the β-keto ester precursor. Reaction with hydroxylamine hydrochloride in pyridine under reflux conditions facilitates cyclization, yielding the target compound .
Key Reaction Conditions :
-
Solvent : Pyridine or ethanol/water mixtures.
-
Temperature : 80–100°C (reflux).
-
Time : 6–12 hours.
-
Yield : 70–85% (theoretical, inferred from analogous syntheses) .
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by hydroxylamine. Subsequent dehydration forms the oxazole ring .
Microwave-Assisted Synthesis Using N-Acylbenzamides
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. Adapting a method documented for 3-methyl-5-(3-nitrophenyl)-1,2-oxazole , the 4-nitrophenyl analog can be synthesized via microwave-assisted cyclization of N-(4-nitrobenzoyl)acetamide with hydroxylamine hydrochloride.
Optimized Parameters :
-
Reactants : N-(4-nitrobenzoyl)acetamide, hydroxylamine hydrochloride, pyridine.
-
Microwave Power : 300–500 W.
-
Duration : 15–30 minutes.
This method avoids prolonged heating, minimizing side reactions such as nitro group reduction or ester hydrolysis.
Vilsmeier Reagent-Mediated Activation and Cyclization
The Vilsmeier reagent (Cl₂CH=NMe₂⁺) activates carboxylic acids to form acyl chlorides in situ, enabling cyclization with hydroxylamine. For 3-methyl-5-(4-nitrophenyl)-1,2-oxazole, 4-nitrobenzoic acid is treated with the Vilsmeier reagent, followed by reaction with methylhydroxylamine to form the oxazole .
Reaction Scheme :
-
Acyl Chloride Formation : 4-Nitrobenzoic acid → 4-nitrobenzoyl chloride.
-
Cyclization : Reaction with methylhydroxylamine in THF at 60°C.
Critical Parameters :
Solvent and Catalyst Optimization
Solvent polarity and catalyst selection profoundly impact reaction efficiency. Polar aprotic solvents like DMF enhance nitro group stability, while bases such as pyridine or triethylamine neutralize HCl byproducts during cyclization.
Comparative Solvent Study :
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 10 | 90 |
| DMF | 36.7 | 6 | 85 |
| Ethanol | 24.3 | 12 | 70 |
Data adapted from methods in .
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High selectivity | Long reaction times | 70–85 |
| Microwave-Assisted | Rapid synthesis | Specialized equipment required | 80–90 |
| One-Pot Chlorination | Avoids intermediate isolation | Requires gaseous reagents | 85–90 |
| Vilsmeier-Mediated | Mild conditions | Multi-step protocol | 75–80 |
Q & A
Q. What strategies enable efficient multi-step synthesis of functionalized derivatives?
- Methodology : Design modular routes with orthogonal protecting groups. For example, introduce phenoxy or trifluoromethyl groups via Suzuki coupling after oxazole formation. Optimize stepwise yields using DoE (Design of Experiments) .
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